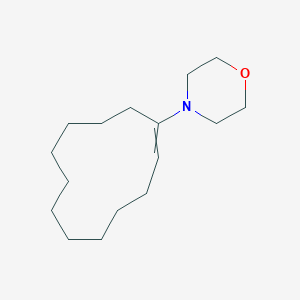
1-Morpholino-1-cyclododecene
Descripción general
Descripción
1-Morpholino-1-cyclododecene is an organic compound with the molecular formula C16H29NO. It is a morpholine derivative where the morpholine ring is fused to a cyclododecene ring.
Métodos De Preparación
1-Morpholino-1-cyclododecene can be synthesized through the reaction of cyclododecanone with morpholine in the presence of an acid catalyst. The reaction typically involves the following steps :
Reactants: Cyclododecanone and morpholine.
Catalyst: Para-toluene sulfonic acid.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of this compound.
The reaction can be represented as:
Cyclododecanone+MorpholinePara-toluene sulfonic acidthis compound
Análisis De Reacciones Químicas
1-Morpholino-1-cyclododecene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced morpholine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Aplicaciones Científicas De Investigación
1-Morpholino-1-cyclododecene has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of 1-Morpholino-1-cyclododecene involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
1-Morpholino-1-cyclododecene can be compared with other morpholine derivatives and cyclododecene compounds . Some similar compounds include:
4-(1-Cyclododecen-1-yl)morpholine: Similar in structure but with different substituents on the morpholine ring.
Cyclododecane, morpholine derivative: Another morpholine derivative with a cyclododecane ring.
Morpholine-containing compounds: Various compounds containing the morpholine ring, such as morpholine itself, thiomorpholine, and their derivatives.
This compound is unique due to its specific ring structure and the presence of both morpholine and cyclododecene moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H29NO |
|---|---|
Peso molecular |
251.41 g/mol |
Nombre IUPAC |
4-(cyclododecen-1-yl)morpholine |
InChI |
InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2 |
Clave InChI |
SZTBSJOMNRSBGA-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=CCCCC1)N2CCOCC2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)



